N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride
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Overview
Description
Alpha-Chloro-3-methoxybenzaldoxime is an organic compound that belongs to the class of benzaldoximes It is characterized by the presence of a chloro group at the alpha position and a methoxy group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chloro-3-methoxybenzaldoxime typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. This intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield alpha-Chloro-3-methoxybenzaldoxime.
Industrial Production Methods
Industrial production methods for alpha-Chloro-3-methoxybenzaldoxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-Chloro-3-methoxybenzaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of alpha-Chloro-3-methoxybenzaldoxime can yield amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Chloro-3-methoxybenzaldoxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of alpha-Chloro-3-methoxybenzaldoxime involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxy groups on the benzene ring play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Alpha-Chloro-3-methoxybenzaldoxime can be compared with other benzaldoxime derivatives, such as:
Alpha-Chloro-4-methoxybenzaldoxime: Similar structure but with the methoxy group at the 4-position.
Alpha-Chloro-2-methoxybenzaldoxime: Methoxy group at the 2-position.
Alpha-Chloro-3-nitrobenzaldoxime: Nitro group instead of the methoxy group.
Uniqueness
The unique combination of the chloro and methoxy groups at specific positions on the benzene ring gives alpha-Chloro-3-methoxybenzaldoxime distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-hydroxy-3-methoxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXRYCNUFWKXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393093 |
Source
|
Record name | N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76272-16-7 |
Source
|
Record name | N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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